4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol
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Overview
Description
4-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-yl]Phenol is a chemical compound with the molecular formula C23H36O and a molecular weight of 328.53 g/mol . This compound is known for its unique structure, which includes a phenol group attached to a bicyclohexyl ring system with a pentyl side chain. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-yl]Phenol typically involves the following steps:
Formation of the bicyclohexyl ring system: This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
Introduction of the pentyl side chain: This step involves the alkylation of the bicyclohexyl ring system with a pentyl halide under basic conditions.
Attachment of the phenol group: The final step involves the coupling of the phenol group to the bicyclohexyl ring system, which can be achieved through a Friedel-Crafts alkylation reaction using phenol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of 4-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-yl]Phenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include cyclohexene, pentyl halides, phenol, and catalysts such as aluminum chloride .
Chemical Reactions Analysis
Types of Reactions
4-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-yl]Phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-yl]Phenol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of liquid crystals and other complex organic molecules.
Biology: In studies of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-yl]Phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bicyclohexyl ring system provides hydrophobic interactions. These interactions can affect the structure and function of proteins and membranes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(trans-4-Pentylcyclohexyl)phenol: Similar structure but lacks the bicyclohexyl ring system.
4-(trans-4-Ethylcyclohexyl)phenol: Similar structure with an ethyl side chain instead of a pentyl side chain.
Uniqueness
4-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-yl]Phenol is unique due to its combination of a phenol group, a bicyclohexyl ring system, and a pentyl side chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific research applications .
Properties
Molecular Formula |
C23H36O |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
4-[4-(4-pentylcyclohexyl)cyclohexyl]phenol |
InChI |
InChI=1S/C23H36O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21,24H,2-13H2,1H3 |
InChI Key |
FUASIVJEPLQPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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